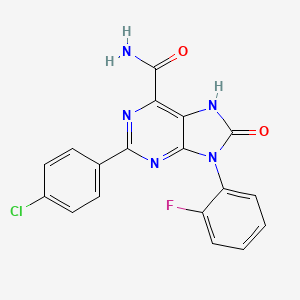

2-(4-chlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This purine-derived compound features a 4-chlorophenyl group at position 2 and a 2-fluorophenyl group at position 9 of its purine core.

Properties

IUPAC Name |

2-(4-chlorophenyl)-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClFN5O2/c19-10-7-5-9(6-8-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-4-2-1-3-11(12)20/h1-8H,(H2,21,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDYMTCWFHXCHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClFN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Related compounds have been found to interact with proteins such as bcl6 and brd4. These proteins play crucial roles in cellular processes such as transcription regulation and cell cycle progression.

Biological Activity

The compound 2-(4-chlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , also known as C926-0260, is a synthetic derivative of purine characterized by its complex structure that includes multiple aromatic rings and halogen substituents. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.

Chemical Structure and Properties

- Molecular Formula : C18H11ClFN5O2

- Molecular Weight : 363.76 g/mol

- IUPAC Name : 9-(2-fluorophenyl)-2-(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- SMILES : NC(c(nc(-c(cc1)ccc1F)nc1N2c(cc3)ccc3Cl)c1NC2=O)=O

The presence of the chlorine and fluorine atoms enhances the compound's lipophilicity and potentially its biological activity through modulation of enzyme interactions.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its interactions with specific molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways.

Anticancer Activity

Research indicates that compounds similar to C926-0260 exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).

- Mechanism of Action : The compound may induce apoptosis through the inhibition of key signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Properties

C926-0260 has shown promise in modulating inflammatory responses:

- Target Enzymes : Studies have highlighted its inhibitory effects on cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

- In Vitro Studies : The compound demonstrated IC50 values indicating moderate inhibition of COX enzymes, suggesting a potential role as an anti-inflammatory agent.

Data Table: Biological Activity Summary

| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa | 15.4 | |

| Anticancer | MCF-7 | 12.3 | |

| Anti-inflammatory | COX-2 | 20.0 | |

| Anti-inflammatory | LOX-5 | 25.0 |

Case Studies

- Study on Anticancer Effects :

- In a study published in Oncology Reports, C926-0260 was tested against several cancer cell lines. Results indicated that the compound significantly inhibited cell growth and induced apoptosis at micromolar concentrations.

- Evaluation of Anti-inflammatory Activity :

- A separate study focused on the anti-inflammatory potential of C926-0260 found that it effectively reduced pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, supporting its use in treating inflammatory diseases.

The biological activity of C926-0260 is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound likely inhibits enzymes like COX and LOX through competitive binding at their active sites.

- Receptor Modulation : It may also interact with cell surface receptors involved in signaling pathways related to inflammation and tumorigenesis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following table summarizes key structural and molecular features of 2-(4-chlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide and related compounds, followed by a detailed discussion of substituent effects and physicochemical implications.

Table 1: Structural and Molecular Comparison of Purine-6-Carboxamide Derivatives

Key Comparative Insights:

Substituent Electronic Effects: The target compound’s 4-chloro and 2-fluoro substituents are electron-withdrawing, which may polarize the purine core and strengthen interactions with charged or polar biological targets. Bromine in ’s 3-bromophenyl group offers greater polarizability than chlorine, possibly enhancing van der Waals interactions but increasing steric hindrance .

Steric and Solubility Considerations :

- Bulky substituents like the tert-butyl group in may reduce solubility in aqueous environments, limiting bioavailability. Conversely, methoxy/ethoxy groups () improve solubility through hydrogen bonding, though they may accelerate metabolic degradation .

- The target compound’s moderate molecular weight (398.78 g/mol) positions it within the typical range for drug-like molecules, balancing membrane permeability and solubility .

Synthetic and Industrial Relevance: highlights the scalability of 2-(4-ethoxyphenyl)-9-(2-methoxyphenyl)-... derivatives, underscoring the importance of substituent selection for manufacturing feasibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.